2-(4-Bromophenyl)naphthalene

Descripción

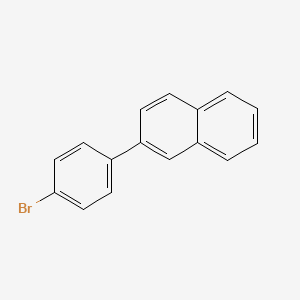

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-bromophenyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAODOTSIOILVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420136 | |

| Record name | 2-(4-bromophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22082-99-1 | |

| Record name | 2-(4-bromophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 2 4 Bromophenyl Naphthalene Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a non-destructive means to probe the molecular structure and bonding within a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for chemists.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Similarly, for 2-(4-bromophenyl)quinoline , the ¹H NMR spectrum (400 MHz, CDCl₃) displays signals at δ 8.20 (d, J = 8.4 Hz, 1H), 8.15 (d, J = 8.4 Hz, 1H), 8.09 – 7.99 (m, 2H), 7.81 (d, J = 8.4 Hz, 2H), 7.78 – 7.70 (m, 1H), 7.68 – 7.60 (m, 2H), and 7.57 – 7.49 (m, 1H). rsc.org Its ¹³C NMR spectrum (101 MHz, CDCl₃) shows resonances at δ 156.0, 148.2, 138.4, 137.0, 131.9, 129.9, 129.7, 129.1, 127.5, 127.2, 126.5, 123.9, and 118.5. rsc.org

The following table summarizes the available NMR data for analogs of 2-(4-bromophenyl)naphthalene:

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-bromo-7-(4-bromophenyl)naphthalene | 8.04, 7.83-7.81, 7.73-7.67, 7.61-7.59, 7.56-7.53 rsc.org | 139.48, 138.37, 134.66, 132.02, 131.82, 130.11, 129.50, 129.31, 128.95, 128.57, 127.97, 125.59, 124.69, 121.98, 120.46 rsc.org |

| 2-(4-bromophenyl)quinoline | 8.20, 8.15, 8.09-7.99, 7.81, 7.78-7.70, 7.68-7.60, 7.57-7.49 rsc.org | 156.0, 148.2, 138.4, 137.0, 131.9, 129.9, 129.7, 129.1, 127.5, 127.2, 126.5, 123.9, 118.5 rsc.org |

| 2-((4-Bromophenyl)imino)-3-((6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)amino)-5-oxo-2,3,4,5-tetrahydrothiazolo[4,5-b]pyridine-6-carbonitrile | 1.7, 2.6, 2.73, 3.7, 6.7, 6.8, 7.3, 7.5, 7.6, 8.0, 8.5 nih.gov | Not available |

| Ethyl 6-(4-bromophenyl)-4-(naphthalen-2-yl)-2-oxocyclohex-3-enecarboxylate | 0.94, 3.19-3.28, 3.66-3.73, 3.91, 4.16, 6.74, 7.08-8.29 brieflands.com | 13.7, 34.8, 43.2, 58.6, 60.1, 123.2, 169.0, 193.7 brieflands.com |

Atropisomerism arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. Dynamic NMR (DNMR) is a key technique used to study the kinetics of such rotational processes. acs.orgacs.org In systems like 1,8-diarylnaphthalenes, the steric hindrance between the aryl rings can lead to significant rotational energy barriers. uibk.ac.at Studies on related 5,6-diarylacenaphthenes have shown rotational energy barriers in the range of 10–16 kcal mol⁻¹. uibk.ac.at Computational studies, including Density Functional Theory (DFT), have been employed to calculate these barriers and show excellent correlation with experimental values derived from DNMR. uibk.ac.at For some hindered systems, these barriers can be as high as 26.2 kcal mol⁻¹. uibk.ac.at The investigation of rotational barriers in N-benzhydrylformamides using DNMR and DFT calculations has also been reported, providing insights into the conformational dynamics of these molecules. mdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For instance, in a derivative, N-(4-Bromophenyl)-2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine-1-carbothioamide , the IR spectrum shows characteristic peaks at 3381 and 3317 cm⁻¹ corresponding to the two N-H stretching vibrations. nih.gov Another analog, 2-((4-Bromophenyl)imino)-3-((6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)amino)-5-oxo-2,3,4,5-tetrahydrothiazolo[4,5-b]pyridine-6-carbonitrile , exhibits IR absorption bands at 3330 cm⁻¹ (N-H), 2212 cm⁻¹ (C≡N), and 1660 cm⁻¹ (C=O). nih.gov

The table below presents characteristic IR absorption data for some analogs:

| Compound | Characteristic IR Peaks (ν, cm⁻¹) |

| N-(4-Bromophenyl)-2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine-1-carbothioamide | 3381, 3317 (N-H) nih.gov |

| 2-((4-Bromophenyl)imino)-3-((6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)amino)-5-oxo-2,3,4,5-tetrahydrothiazolo[4,5-b]pyridine-6-carbonitrile | 3330 (N-H), 2212 (C≡N), 1660 (C=O) nih.gov |

| Ethyl 6-(4-bromophenyl)-4-(naphthalen-2-yl)-2-oxocyclohex-3-enecarboxylate | 3058, 2977, 2927, 2869, 1733 (C=O, ester), 1658 (C=O, enone), 1597 brieflands.com |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The mass spectrum of 2-bromo-7-(4-bromophenyl)naphthalene shows the molecular ion peak [M]⁺ at m/z 360, with other significant fragments observed. rsc.org For 2-chloro-7-(4-chlorophenyl)naphthalene , the molecular ion peak [M]⁺ is at m/z 272. rsc.org

X-ray Crystallography and Solid-State Analysis

Crystal Structure Determination of 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de]rsc.orgnih.govugr.esdiazaborinine

The crystal structure of 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de] rsc.orgnih.govugr.esdiazaborinine has been determined. ugr.escore.ac.uk This compound is part of the naphtho[1,8-de] rsc.orgnih.govugr.esdiazaborinine (Bdan) family, which is known for its stability and use in cross-coupling reactions. The general structure of Bdan derivatives features a fused naphthalene (B1677914) and a boron-containing heterocyclic ring. The crystal systems for these types of compounds are often monoclinic (P21/c) or tetragonal (I4). The bond lengths, such as B–N which are typically around 1.40–1.45 Å, and bond angles are consistent across different analogs. The 4-bromophenyl substituent is attached to the boron atom. nih.gov The solid-state structure reveals important details about intermolecular interactions that stabilize the crystal packing.

Analysis of Molecular Conformation and Intermolecular Interactions in Crystalline States

X-ray crystallography has been instrumental in elucidating the solid-state structures of various analogs of this compound. weizmann.ac.il These studies provide precise data on bond lengths, bond angles, and the spatial orientation of the constituent aromatic rings.

In the crystalline form of (4-bromophenyl)(2,7-dimethoxy-1-naphthyl)methanone, a notable analog, the dihedral angle between the naphthalene and benzene (B151609) ring systems is 72.02 (9)°. nih.gov The molecule's conformation is further defined by the orientation of the bridging carbonyl group, which forms dihedral angles of 70.88 (10)° with the naphthalene ring and a mere 1.87 (12)° with the benzene ring. nih.gov This near-coplanarity with the benzene ring suggests significant electronic communication between these two moieties. The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds and a short Br⋯C contact of 3.345 (2) Å. nih.gov

Another related compound, 2-(4-bromophenyl)-2-oxoethyl naphthalene-1-carboxylate, crystallizes in a monoclinic system. nih.govresearchgate.net In this molecule, the planes of the two aromatic systems are significantly twisted, enclosing an angle of 77.20 (5)°. nih.govresearchgate.net The crystal structure is stabilized by C—H⋯O contacts, which connect the molecules into undulating sheets. nih.govresearchgate.net

Similarly, in (4-bromophenyl)(3,6-dimethoxy-2-naphthyl)methanone, the dihedral angle between the naphthalene and bromophenyl rings is 62.51 (8)°. nih.gov The crystal packing in this analog is reinforced by a weak C—H···O hydrogen bond and two types of weak intermolecular interactions involving the bromine atom: Br···O and C—H···Br. nih.gov

Hirshfeld surface analysis is another powerful tool for investigating intermolecular interactions. This method provides quantitative insights into the various contact types, including hydrogen bonding, π-π stacking, and van der Waals forces, which collectively determine the stability of the crystalline material. For instance, the extended aromatic systems in these compounds facilitate significant π-π stacking interactions between adjacent molecules.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of this compound and its derivatives, ensuring the isolation of pure compounds and the separation of complex mixtures.

Column Chromatography

Column chromatography is a fundamental and widely used method for the purification of this compound analogs on a preparative scale. acs.orgclockss.orggoogle.com In this technique, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. acs.orgclockss.org A solvent or a mixture of solvents, known as the eluent, is used to move the components through the column at different rates depending on their polarity and affinity for the adsorbent.

For example, in the synthesis of various naphthalene derivatives, column chromatography with a mobile phase of petroleum ether and ethyl acetate (B1210297) is frequently employed to isolate the desired products from reaction mixtures. acs.org The choice of solvent system is critical and is often optimized to achieve the best separation. For instance, a gradient of hexane (B92381) and ethyl acetate can be used to separate compounds with a range of polarities. The progress of the separation is monitored, and fractions containing the pure compound are collected for further analysis.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a crucial analytical technique used to monitor the progress of reactions and to identify the components in a mixture. nih.govajgreenchem.com A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, such as silica gel. nih.gov The plate is then placed in a developing chamber with a shallow layer of a suitable solvent. As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates.

The separation is visualized, often under UV light, and the retention factor (Rf) for each component is calculated. nih.gov This value helps in identifying compounds and in selecting the appropriate solvent system for larger-scale purification by column chromatography. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Atropisomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly valuable for the separation of atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. nih.gov

The compound this compound and its analogs can exhibit atropisomerism, leading to the existence of multiple, interconverting stereoisomers. unibo.it Chiral HPLC, using a stationary phase with a chiral selector, is employed to resolve these atropisomers. nih.govtsijournals.com For instance, derivatized β-cyclodextrin bonded stationary phases have been successfully used for the separation of atropisomeric pairs. nih.gov

The separation conditions, such as temperature, must be carefully controlled to prevent the interconversion of the atropisomers during the analysis. nih.gov Dynamic HPLC studies, where the temperature is varied, can provide information about the energy barriers to rotation and the stability of the atropisomers. semanticscholar.orgresearchgate.net Thermodynamic analysis of the retention data from HPLC experiments can further elucidate the separation mechanism, indicating whether it is primarily driven by enthalpy or entropy changes. nih.gov

Computational Chemistry and Theoretical Investigations of 2 4 Bromophenyl Naphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-(4-bromophenyl)naphthalene at the atomic and electronic levels. These calculations solve the Schrödinger equation, or its approximations, to determine the molecule's properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT calculations can predict a variety of properties, including molecular geometry, vibrational frequencies, and electronic characteristics. nih.gov For similar molecules, such as chalcone (B49325) derivatives, DFT has been used to calculate geometric parameters, vibrational assignments, and chemical shift values. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govsamipubco.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. samipubco.com Conversely, a small gap indicates a molecule is more reactive. samipubco.com For instance, in a study on N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, the calculated HOMO-LUMO energy gap was 5.406 eV, indicating a high degree of stability for that molecule. nih.gov In studies of other related brominated compounds, the HOMO-LUMO gap has been a central parameter for assessing charge transfer capabilities within the molecule. researchgate.nettandfonline.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | - | - | 5.406 | nih.gov |

| Naphthalene (B1677914) | -6.13 | -1.38 | 4.75 | samipubco.com |

| 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole | -6.131 | -2.261 | 3.87 | researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. dntb.gov.ua It provides a localized picture of the electron density, corresponding to the classic Lewis structure of bonds and lone pairs. uni-muenchen.de The analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). A high E(2) value indicates a strong interaction and significant charge delocalization. researchgate.net

In molecules containing phenyl and naphthalene rings, NBO analysis can reveal important intramolecular charge transfer (ICT) interactions. For example, in a study of (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, NBO analysis showed orbital overlap between π(C-N) and π*(C-C) orbitals, indicating ICT. tandfonline.com Similarly, for a chalcone derivative, (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one, NBO analysis was used to understand the ICT that contributes to its nonlinear optical properties. researchgate.net These studies highlight how electron-donating and electron-accepting groups influence the electronic landscape of the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Reference |

|---|---|---|---|

| LP (1) N33 | σ(C2-C3) | 3.21 | researchgate.net |

| LP (1) N33 | σ(C34-C35) | 3.13 | researchgate.net |

| π (C1-C2) | π(C3-C4) | 19.86 | researchgate.net |

| π (C3-C4) | π(C5-C6) | 22.21 | researchgate.net |

Note: This data is for 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol to illustrate the type of data obtained from NBO analysis. researchgate.net

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. tandfonline.com For related brominated aromatic compounds, the MESP has been used to identify the electrophilic region around hydrogen atoms and the nucleophilic region around electronegative atoms like oxygen. tandfonline.com

First-order hyperpolarizability (β₀) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large β₀ values are of interest for applications in optoelectronics. researchgate.net Computational methods can calculate this property, and it is often compared to that of a standard NLO material like urea. tandfonline.comresearchgate.net The presence of donor and acceptor groups connected by a π-conjugated system, as seen in this compound, can lead to significant NLO properties. scienceopen.com For instance, DFT calculations on related chalcones and Schiff bases have shown that their hyperpolarizability values are significantly greater than that of urea, indicating their potential as NLO materials. researchgate.netresearchgate.net

| Compound | β₀ (x 10⁻³⁰ esu) | Method | Reference |

|---|---|---|---|

| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | 5.53 | B3LYP/6-311G++(d,p) | tandfonline.com |

| (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one | 2.92 | B3LYP/6-311++G(d,p) | researchgate.net |

| Urea (Reference) | 0.37 | - | researchgate.net |

The two aromatic rings in this compound are not coplanar due to steric hindrance, and there is a rotational barrier around the C-C single bond connecting the phenyl and naphthalene moieties. If this barrier is high enough, it can lead to the existence of stable rotational isomers, or atropisomers. unibo.it Molecular orbital or molecular mechanics calculations can be used to determine the energy profile of this rotation and quantify the height of the barrier. uu.nl

For example, a study on 2,2',6-trialkylbiphenyls used molecular mechanics to calculate a rotational barrier of 149.4 kJ/mol, which agreed well with experimental values and explained the separation of atropisomers during gas chromatography. uu.nl The calculations involve constraining the dihedral angle between the two aromatic rings and calculating the energy at each step to map the potential energy surface for the rotation. uu.nl This type of analysis is crucial for understanding the conformational dynamics and potential for chirality in biphenyl-like systems. unibo.itfrontiersin.org

Coupled Cluster (CC) methods, particularly with single and double excitations (CCSD), are among the most accurate quantum chemical methods for calculating the electronic structure of molecules. aps.org The Equation-of-Motion (EOM-CCSD) variant is specifically designed to calculate excited state energies and properties with high accuracy. molpro.net

EOM-CCSD is a powerful tool for simulating various types of spectroscopic parameters, such as those found in electronic circular dichroism (CD), UV-vis, and X-ray absorption spectra. nsf.govnih.gov While computationally intensive, it provides reliable benchmarks for interpreting experimental spectra. For instance, EOM-CCSD can be used to calculate the excitation energies and transition moments that govern a molecule's interaction with light. molpro.net Although specific EOM-CCSD studies on this compound are not prominent, the methodology is the gold standard for accurately predicting the spectroscopic behavior of organic molecules, including valence and core excitations. nsf.govarxiv.org

NBO Analysis

Molecular Orbital Calculations for Rotational Barriers

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules over time. galaxyproject.orgbonvinlab.org For a molecule like this compound, MD simulations would provide insights into its conformational landscape, revealing how the phenyl and naphthalene rings move relative to each other. This analysis is crucial for understanding the molecule's flexibility and preferred spatial arrangements.

Investigating Hindered Rotation and Atropisomerism

The structure of this compound, a biaryl compound, suggests the possibility of hindered rotation around the single bond connecting the phenyl and naphthalene rings. wikipedia.org Atropisomerism occurs when this rotation is sufficiently restricted, leading to stable, non-interconverting rotational isomers (atropisomers) that are stereoisomers. wikipedia.orgunibo.it The energy barrier to this rotation would be a key determinant of whether stable atropisomers can be isolated. wikipedia.orgchemistryviews.org Computational studies on similar biaryl systems often use methods like dynamic nuclear magnetic resonance spectroscopy in conjunction with theoretical calculations to determine these rotational barriers. wikipedia.org However, specific studies quantifying the rotational barrier and exploring the potential for atropisomerism in this compound are not available.

Mechanistic Studies via Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) is a modern approach to studying chemical reactivity that focuses on the changes in electron density during a chemical reaction. researchgate.netrsc.org It utilizes various analytical tools to provide a detailed picture of reaction mechanisms.

Analysis of Conceptual Density Functional Theory (CDFT) Indices

CDFT provides a framework for quantifying chemical reactivity through various descriptors derived from the electron density. nih.govmdpi.com These indices, such as electrophilicity, nucleophilicity, chemical potential, and hardness, help predict how a molecule will behave in a reaction. For this compound, calculating these indices would characterize its reactive nature, for instance, identifying the most likely sites for electrophilic or nucleophilic attack. mdpi.comnih.gov While CDFT has been applied to naphthalene and its derivatives, specific CDFT data for this compound is not documented. nih.gov

Topological Analysis of Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a tool used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs in a molecule. jussieu.frwikipedia.org An ELF analysis of this compound would provide a clear picture of its electronic structure, detailing the covalent bonds within the aromatic rings and the nature of the carbon-bromine and carbon-carbon single bonds. wikipedia.orgdiva-portal.org This topological analysis helps in understanding the bonding patterns in a chemically intuitive way. wikipedia.org

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) partitions the electron density of a molecule into atomic basins, allowing for the properties of individual atoms within the molecule to be defined and calculated. uni-rostock.dewikipedia.org QTAIM analysis identifies bond critical points (BCPs) between atoms, and the properties of these BCPs (like electron density and its Laplacian) provide quantitative information about the nature and strength of the chemical bonds. For this compound, QTAIM could precisely characterize the C-C bonds within the rings, the C-C bond linking the rings, and the C-Br bond. wikipedia.orgtandfonline.com

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCI) analysis is a computational method used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecule or between molecules. researchgate.netjussieu.fr The NCI plot, derived from the electron density and its gradient, reveals these interactions in real space. jussieu.fr For this compound, an NCI analysis would be particularly useful for visualizing potential intramolecular interactions, such as those between the hydrogen atoms on the ortho positions of the two rings, which could contribute to the barrier of rotation. researchgate.netresearchgate.net

Molecular Docking Simulations

Extensive literature searches did not yield specific molecular docking studies conducted on the chemical compound this compound. While computational and molecular docking simulations have been reported for structurally related compounds containing the bromophenyl and naphthalene moieties, no dedicated research focusing on the molecular docking of this compound itself was identified in the available scientific literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor. The absence of such studies for this compound means that there is currently no data on its potential binding affinities, interaction patterns with specific biological targets, or predicted binding energies.

Research on analogous compounds, such as those with additional functional groups or different substitution patterns, has shown that the bromophenyl and naphthalene groups can contribute to binding within protein active sites through hydrophobic and van der Waals interactions. For instance, studies on derivatives have explored their interactions with targets like cyclooxygenase (COX) enzymes and human serum albumin. sbq.org.brias.ac.in However, these findings cannot be directly extrapolated to this compound due to the specific stereoelectronic properties conferred by its exact structure.

Therefore, the investigation of the molecular docking of this compound represents a gap in the current scientific literature. Future computational studies would be necessary to elucidate its potential as a ligand for various protein targets. Such research would involve:

Target Identification: Selecting potential protein targets based on the structural features of this compound.

Docking Simulations: Using computational software to predict the binding poses and affinities of the compound within the active sites of the selected targets.

Interaction Analysis: Examining the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

Without such dedicated studies, any discussion of the molecular docking of this compound would be purely speculative.

Applications and Advanced Materials Research Involving 2 4 Bromophenyl Naphthalene

Small Molecule Semiconductor Building Blocks

2-(4-Bromophenyl)naphthalene is widely recognized as a key intermediate and building block for the synthesis of small molecule organic semiconductors. tcichemicals.comchemscene.com Organic semiconductors are the active components in a variety of electronic devices, and their performance is intrinsically linked to the molecular structure of the material. nih.govresearchgate.net The naphthalene (B1677914) moiety in this compound offers good charge transport capabilities and high stability, which are essential properties for semiconductor materials. chemscene.com

The true utility of this compound as a building block lies in the reactivity of its bromine atom. The carbon-bromine bond is a prime site for various cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These synthetic methods are mainstays in organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. Researchers can strategically replace the bromine atom with a wide array of functional groups to construct larger, conjugated molecular systems with tailored properties. thieme-connect.comacs.org

For instance, by coupling different aromatic or heteroaromatic groups at the bromine position, scientists can extend the π-conjugation of the molecule. This extension directly influences the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling its charge injection/transport properties and its optical absorption and emission characteristics. This modular approach allows for the systematic design and synthesis of new generations of organic semiconductors for advanced applications.

Organic Electronic and Optoelectronic Devices

The molecular framework of this compound is a common feature in materials developed for organic electronic and optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). chemicalbook.comalfachemic.comrsc.org

In the realm of OLEDs, derivatives of this structure are often employed as host materials in the emissive layer or as components in charge-transporting layers. researchgate.netmdpi.com A high-performance blue OLED host material, 2-NaAn-1-PNa, incorporates a naphthalene-anthracene-naphthalene structure, showcasing the utility of the naphthalene core. mdpi.com In a device using this host, impressive performance was achieved, including a high external quantum efficiency (EQE) of 8.3% and a current efficiency of 9.3 cd/A for deep-blue emission. mdpi.com Similarly, a green thermally activated delayed fluorescence (TADF) OLED utilized a naphthyridine-based emitter, a structure related to the naphthalene core, to achieve a maximum power efficiency of 57.1 lm/W and a maximum EQE of 16.4%. acs.org These examples underscore the importance of the rigid aromatic structure provided by the naphthalene unit in achieving efficient and stable device operation.

OFETs, the fundamental switching elements in flexible and low-cost electronics, also benefit from semiconductors derived from such building blocks. nih.govsciopen.comaps.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. The ability to form well-ordered thin films with significant intermolecular π-π stacking is crucial for efficient charge transport. nih.gov The planar structure of the this compound scaffold promotes this type of molecular packing. By synthesizing derivatives with extended π-systems, researchers can enhance intermolecular interactions and improve charge mobility. For example, extending π-conjugation in tetrathiafulvalene (B1198394) derivatives by fusing naphthalene rings has been shown to increase mobility in thin-film devices. nih.gov

Table 1: Performance of Selected OLEDs Featuring Naphthalene-Based Compounds

| Device Type | Host/Emitter Material | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (PE) | Emission Color | CIE Coordinates | Reference |

| Doped OLED | 2-NaAn-1-PNa (Host) | 8.3% | Not Reported | Blue | (0.133, 0.141) | mdpi.com |

| TADF-OLED | Naphthyridine-based emitter | 16.4% | 57.1 lm/W | Green | (0.368, 0.569) | acs.org |

Novel Materials with Tunable Electronic Properties

A key area of advanced materials research is the development of organic compounds with precisely tunable electronic properties. This compound is an excellent platform for this research due to the synthetic versatility offered by its bromophenyl group. researchgate.net By replacing the bromine atom with various electron-donating or electron-withdrawing substituents, the electronic nature of the entire molecule can be systematically altered.

This chemical modification has a direct impact on the frontier molecular orbitals (HOMO and LUMO). Attaching electron-donating groups generally raises the HOMO and LUMO levels, while electron-withdrawing groups lower them. The energy difference between these orbitals, known as the band gap, determines the optical and electronic properties of the material.

Research has demonstrated that this tuning capability can be used to control the luminescence properties of materials derived from this scaffold. For example, derivatives incorporating different electron-withdrawing groups at the bromine position can exhibit tunable light emission, with emission maxima shifting across the visible spectrum (e.g., 420–480 nm) depending on the electronic nature of the substituent. smolecule.com This allows for the rational design of emitters for OLEDs with specific colors. In a study on sulphonamide derivatives of tunable quinolines, it was found that different substituents could significantly alter the emission wavelengths from 411 nm to 429 nm and the quantum yield from 0.015 to 0.558. nih.gov This principle of "tuning" via synthetic modification is fundamental to creating novel materials for a wide range of applications, from sensors to solar cells. rsc.orgresearchgate.net

Table 2: Examples of Property Tuning through Chemical Modification

| Parent Structure | Modifying Group | Observed Property Change | Wavelength Range | Reference |

| Biphenyl (B1667301) derivative | Electron-withdrawing groups | Tunable luminescence | 420–480 nm | smolecule.com |

| Quinoline (B57606) derivative | Various Ar-CH2 ring substituents | Altered emission wavelength and quantum yield | 411–429 nm | nih.gov |

Advanced Characterization Techniques for 2 4 Bromophenyl Naphthalene Derivatives

Thermal Analysis (e.g., Melting Point Determination)

Thermal analysis techniques are essential for determining the physical properties of crystalline solids. The melting point is a key indicator of a compound's purity. For the parent compound, 2-(4-bromophenyl)naphthalene, commercial suppliers report a melting point of approximately 133 °C for samples with a purity of 98% or higher. fishersci.ca One supplier specifies a melting point range of 131.0 to 135.0 °C.

The introduction of different functional groups to the core structure of this compound results in derivatives with distinct thermal properties. For instance, more complex structures, such as certain tetrahydronaphthalene and bromochalcone derivatives, exhibit significantly different melting points, reflecting changes in their molecular weight, polarity, and crystal lattice energy. A study on a bromochalcone derivative, (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one, reported a melting point of 109.8 °C. mdpi.com In contrast, a dihydronaphthalene derivative, 2-((4-Bromophenyl)imino)-3-((6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)amino)-5-oxo-2,3,4,5-tetrahydrothiazolo[4,5-b]pyridine-6-carbonitrile, was found to have a much higher melting point of 224 °C. nih.gov Another synthesized derivative, N-(4-Bromophenyl)-2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine-1-carbothioamide, showed a melting point in the range of 191-193 °C. nih.gov

Below is a table summarizing the melting points of this compound and some of its derivatives as reported in scientific literature and commercial sources.

| Compound Name | Melting Point (°C) | Source(s) |

| This compound | 133 | fishersci.ca |

| This compound | 131.0 - 135.0 | |

| (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one | 109.8 | mdpi.com |

| N-(4-Bromophenyl)-2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine-1-carbothioamide | 191 - 193 | nih.gov |

| 2-((4-Bromophenyl)imino)-3-((6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)amino)-5-oxo-2,3,4,5-tetrahydrothiazolo[4,5-b]pyridine-6-carbonitrile | 224 | nih.gov |

| 1-(4-Bromophenyl)-4-[{2-(4-bromophenyl)hydrazono}- methyl]-3,5-dimethyl-1H-pyrazole | Not Specified | asianpubs.org |

| 1-(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-amino-4-(4-bromophenyl)thiazol-2-ol | 262 - 265 | asianpubs.org |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, and nitrogen) present in the sample. This data is then compared with the theoretical values calculated from the compound's molecular formula to confirm its identity and purity.

For this compound, the molecular formula is C₁₆H₁₁Br. nih.gov This corresponds to a molecular weight of approximately 283.17 g/mol .

Research on various derivatives of bromophenyl- and naphthalene-containing structures demonstrates the application of elemental analysis to verify the successful synthesis of new compounds. The experimentally determined percentages of carbon, hydrogen, and nitrogen are typically expected to be within ±0.4% of the calculated theoretical values. mdpi.com For example, in the synthesis of a series of dihydronaphthalene derivatives, elemental analysis was crucial for confirming the structures. For one such derivative, 2-((4-Bromophenyl)imino)-3-((6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)amino)thiazolidin-4-one, the calculated elemental composition was C, 54.06%; H, 4.08%; N, 9.46%, while the analysis found C, 53.61%; H, 3.79%; N, 8.91%. nih.gov

The table below presents elemental analysis data for several complex derivatives containing bromophenyl and/or naphthalene-like moieties, highlighting the close agreement between calculated and experimentally found values.

| Compound Name | Molecular Formula | Analysis | C (%) | H (%) | N (%) | Source(s) |

| 2-((4-Bromophenyl)imino)-3-((6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)amino)thiazolidin-4-one | C₂₁H₁₉BrN₄O₂ | Calculated | 54.06 | 4.08 | 9.46 | nih.gov |

| Found | 53.61 | 3.79 | 8.91 | nih.gov | ||

| Ethyl-2-((4-bromophenyl)imino)-3-((6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)amino)-5-methyl-2,3-dihydrothiazolo[4,5-b]pyridine-6-carboxylate | C₂₇H₂₅BrN₆O₃ | Calculated | 57.35 | 4.46 | 9.91 | nih.gov |

| Found | 57.10 | 4.27 | 9.86 | nih.gov | ||

| 1-(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-amino-4-(4-bromophenyl)thiazol-2-ol | C₂₀H₁₉N₂O₂SBr | Calculated | 55.69 | 4.44 | 6.49 | asianpubs.org |

| Found | 55.46 | 4.52 | 6.62 | asianpubs.org | ||

| 1-(4-Bromophenyl)-4-[{2-(4-nitrophenyl)hydrazono}-methyl]-3,5-dimethyl-1H-pyrazole | C₂₀H₁₈BrN₅O₂ | Calculated | 52.19 | 3.89 | 16.91 | asianpubs.org |

| Found | 52.13 | 3.97 | 16.88 | asianpubs.org | ||

| Cis-N-methyl-4-(4-chlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine L-mandelate | C₂₄H₂₄ClNO₄ | Calculated | 59.58 | 5.29 | 4.09 | google.com |

| Found | 58.43 | 5.57 | 3.91 | google.com |

Future Research Directions and Translational Impact

Development of Novel Synthetic Methodologies

While established methods such as Suzuki-Miyaura cross-coupling are utilized for synthesizing biphenyl (B1667301) and naphthalene (B1677914) derivatives, future research will likely focus on developing more efficient, sustainable, and versatile synthetic protocols. The demand for high-purity materials in electronics necessitates advancements in synthetic chemistry to produce 2-(4-Bromophenyl)naphthalene and related compounds with higher yields and fewer impurities.

Key areas for future research include:

Catalyst Development: The design of novel catalysts for cross-coupling reactions remains a pivotal area. Research into more active and stable palladium, nickel, or copper-based catalysts could lead to milder reaction conditions, lower catalyst loadings, and broader substrate scopes. For instance, recent developments have demonstrated the use of CuCN-mediated cascade cyclization for the high-yield synthesis of substituted naphthalene amino esters, a methodology that could be adapted for aryl-naphthalene linkages. researchgate.net

C-H Activation: Direct C-H arylation represents a more atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. Future methodologies may focus on the selective C-H functionalization of naphthalene to directly introduce the 4-bromophenyl group, thereby streamlining the synthesis and reducing waste.

Flow Chemistry: The transition from batch to continuous flow synthesis offers significant advantages in terms of safety, scalability, and product consistency. Developing flow-based protocols for the synthesis of this compound would be a major step towards efficient industrial-scale production for materials applications.

Tandem and Cascade Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially can significantly improve synthetic efficiency. researchgate.net Future work could explore tandem reactions that combine the formation of the biphenyl linkage and the naphthalene system in a single, streamlined process. researchgate.net

Table 1: Overview of Potential Synthetic Advancements

| Synthetic Approach | Description | Potential Advantages |

| Advanced Catalysis | Development of highly active and selective catalysts (e.g., Ni, Cu-based systems) for cross-coupling reactions. rsc.org | Higher yields, milder reaction conditions, lower costs, and increased functional group tolerance. |

| Direct C-H Arylation | Direct coupling of an aryl halide with a C-H bond on the naphthalene core, avoiding the need for organometallic reagents. | Improved atom economy, reduced synthetic steps, and less waste generation. |

| Continuous Flow Synthesis | Performing the synthesis in a continuous flow reactor instead of a traditional batch setup. | Enhanced control over reaction parameters, improved safety, and easier scalability for industrial production. |

| Cascade Reactions | Multi-step reactions where subsequent steps occur in the same pot without isolating intermediates. researchgate.net | Increased efficiency, reduced purification efforts, and time savings. |

Exploration of Advanced Materials Applications

The primary application of this compound identified to date is as a building block or intermediate in the manufacturing of materials for organic electronics. samaterials.comsamaterials.comtcichemicals.com Its rigid, planar structure and specific electronic properties make it a valuable component in the design of organic light-emitting diodes (OLEDs). samaterials.comsamaterials.com

Future research is expected to build upon this foundation and explore more sophisticated applications:

Organic Light-Emitting Diodes (OLEDs): this compound serves as a precursor for more complex molecules used in OLED stacks. samaterials.comsamaterials.com The bromine atom provides a reactive site for further functionalization, allowing for the tuning of electronic properties. Future work will involve using it as a starting material to create novel host materials, emitting materials, or charge-transporting materials with improved efficiency, stability, and color purity for next-generation displays and lighting.

Organic Photovoltaics (OPVs): The electronic characteristics of naphthalene-based compounds suggest their potential use in organic solar cells. Research could focus on synthesizing donor or acceptor materials derived from this compound for use in the active layer of OPV devices.

Organic Field-Effect Transistors (OFETs): As a small molecule semiconductor building block, derivatives of this compound could be investigated for their charge-carrying capabilities in OFETs, which are essential components for flexible electronics, sensors, and displays. tcichemicals.com

Fluorescent Probes and Sensors: The naphthalene moiety is known for its fluorescent properties. By modifying the structure, researchers could develop novel chemosensors where the fluorescence is modulated by the presence of specific analytes, with applications in environmental monitoring or medical diagnostics.

Table 2: Advanced Materials Applications

| Application Area | Role of this compound | Potential Research Focus |

| OLEDs | Intermediate/Building Block for OLED materials. samaterials.comsamaterials.com | Synthesis of new host and dopant materials with enhanced thermal stability and quantum efficiency. |

| OPVs | Potential precursor for photoactive materials. | Design of novel donor-acceptor polymers or small molecules for improved power conversion efficiency. |

| OFETs | Small molecule semiconductor building block. tcichemicals.com | Investigation of charge mobility and stability in thin-film transistors for flexible electronics. |

| Sensors | Core structure for fluorescent molecules. | Development of selective and sensitive fluorescent probes for detecting ions, molecules, or biological markers. |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The chemical space of polycyclic aromatic systems (PASs) is vast and complex. berkeley.edu Integrating artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of novel materials derived from structures like this compound.

Future research directions in this domain include:

Predictive Modeling: ML models can be trained on large datasets of known polycyclic aromatic hydrocarbons (PAHs) to predict the electronic and photophysical properties of new, unsynthesized molecules. berkeley.eduacs.org This allows for the rapid in silico screening of vast virtual libraries of this compound derivatives to identify candidates with desirable characteristics (e.g., specific bandgaps, electron affinities) for OLED or OPV applications. acs.org Researchers have already used ML to predict the properties of thousands of PAHs, demonstrating the power of this approach. oup.comarxiv.orgastrobiology.com

Inverse Design: Going beyond prediction, generative AI models can be employed for inverse design. berkeley.edu This involves defining a set of target properties (e.g., high charge mobility, specific emission wavelength) and having the AI generate novel molecular structures that are predicted to exhibit these properties. A guided diffused-based model named GaUDI has already been implemented for the inverse design of new PASs with defined target properties. berkeley.edu

Accelerating Spectral Analysis: ML-based molecular dynamics can compute the infrared spectra of large PAHs with an accuracy comparable to quantum chemical calculations but at a fraction of the computational cost. astrobiology.com This enables the high-throughput generation of spectral databases, which is crucial for identifying and characterizing new materials.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and suggest optimal synthetic routes. This can help chemists overcome challenges in synthesizing complex derivatives of this compound, suggesting novel catalysts or reaction conditions to improve yields and reduce byproducts.

Table 3: AI and Machine Learning in Chemical Discovery for PAHs

| AI/ML Application | Description | Impact on Research |

| Property Prediction | Training neural networks to predict electronic and optical properties from molecular structure. berkeley.eduacs.org | Rapidly screens thousands of virtual compounds, prioritizing synthetic efforts on the most promising candidates. |

| Inverse Design | Using generative models to create novel molecules that meet a predefined set of property targets. berkeley.edu | Accelerates the discovery of new functional materials by moving from trial-and-error to targeted design. |

| High-Throughput Spectral Analysis | Employing ML to efficiently compute the vibrational spectra of complex molecules. astrobiology.com | Facilitates the creation of extensive spectral libraries for material identification and astronomical observation analysis. |

| Synthesis Route Optimization | Using AI to predict reaction outcomes and design efficient multi-step synthetic pathways. | Reduces the time and resources spent on developing and optimizing the synthesis of new, complex molecules. |

Q & A

Basic Research Question

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities <0.1% .

- Melting point analysis : Sharp ranges (e.g., 95–100°C) confirm crystallinity .

- GC-MS : Quantifies residual solvents (e.g., THF) with detection limits of 10 ppm .

Which computational methods predict reactivity in cross-coupling reactions?

Advanced Research Question

- DFT calculations : B3LYP/6-31G* basis sets model Suzuki-Miyaura coupling barriers, identifying Pd(0) intermediates .

- Hammett plots : Correlate σ⁺ values of substituents with reaction rates (R² > 0.95) .

- In situ NMR : Tracks intermediates (e.g., boronate esters) to validate computational predictions .

How to mitigate toxicity concerns during handling?

Intermediate Research Question

- Exposure limits : Adhere to OSHA guidelines (PEL = 0.1 mg/m³) based on rodent LD₅₀ data (oral: 500 mg/kg) .

- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular contact .

- Waste disposal : Neutralize brominated byproducts with sodium bicarbonate before incineration .

What role does this compound play in helical aromatic synthesis?

Advanced Research Question

this compound serves as a precursor for helicenes via photocyclodehydrogenation. Optimizations include:

- Light source tuning : 365 nm UV lamps maximize [6]helicene yields (85%) by minimizing radical side reactions .

- Solvent-free conditions : Reduce quenching effects, enhancing quantum efficiency (Φ = 0.67) .

- Chiral resolution : Use HPLC with cellulose-based columns to separate enantiomers (ΔΔG = 1.3 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.